molecular formula C22H22N6O B11238912 (4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine

(4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Cat. No.: B11238912
M. Wt: 386.4 g/mol
InChI Key: UOTRCOZOXNCJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine" features a pyrazolo[4,5-e]pyrimidine core, a bicyclic heteroaromatic system with nitrogen atoms at strategic positions. Key substituents include:

  • 1-Phenyl group: Enhances hydrophobic interactions in biological systems.
  • 6-Morpholin-4-yl group: Improves solubility and modulates electronic properties via its oxygen and nitrogen atoms.

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

N-(4-methylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H22N6O/c1-16-7-9-17(10-8-16)24-20-19-15-23-28(18-5-3-2-4-6-18)21(19)26-22(25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H,24,25,26)

InChI Key

UOTRCOZOXNCJLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine typically involves multiple steps, including cyclization, condensation, and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often utilize ultrasonic-assisted synthesis to enhance reaction rates and yields. This method involves the use of ultrasonic waves to promote the formation of the desired product under milder conditions compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to (4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine exhibit significant antitumor properties. For instance, derivatives of pyrazolo-pyrimidines have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) activity, which is crucial for tumor angiogenesis. A study demonstrated that certain pyrazolo-pyrimidine derivatives were potent inhibitors of VEGFR-2, leading to reduced tumor growth in preclinical models .

Protein Kinase Inhibition

This compound has potential as a protein kinase inhibitor. The structural similarity to other known inhibitors suggests that it may interact with various kinase targets involved in cancer progression. For example, compounds with similar scaffolds have been evaluated for their ability to inhibit multiple receptor tyrosine kinases (RTKs), which play essential roles in cell signaling pathways related to cancer .

Neuroprotective Effects

Emerging research indicates that morpholine-containing compounds may provide neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce neuroinflammation. The specific mechanism of action for this compound in neuroprotection remains an area for further investigation.

Case Study 1: VEGFR Inhibition

A series of studies focused on the synthesis of various pyrazolo-pyrimidine derivatives demonstrated that modifications at the 6-position significantly enhanced VEGFR inhibition potency. Compounds were tested in vitro and showed IC50 values significantly lower than traditional inhibitors like semaxanib, indicating a promising therapeutic index for further development .

Case Study 2: RTK Inhibition in Cancer Models

In vivo studies involving mouse models of melanoma revealed that certain derivatives exhibited substantial inhibition of tumor growth and metastasis when administered at specific dosages. These findings underscore the potential of this compound as a candidate for targeted cancer therapies .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound Pyrazolo[4,5-e]pyrimidine 1-Phenyl, 6-morpholin-4-yl, 4-(4-methylphenyl)amine ~386* Antimicrobial (inferred) Likely involves condensation of pyrazolo-pyrimidine precursors with morpholine
4-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amine Pyrimidine Morpholinomethyl, 1,3-diphenylpyrazole ~470 Antimicrobial Mannich reaction with morpholine and formaldehyde
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amine Pyrimidine 4-Morpholinophenyl, 2-amine ~350 Antimicrobial Cyclocondensation of thioureas with β-ketoesters
N-Ethyl-6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine Pyrazolo[1,5-a]pyrazine Piperazine, ethyl group 352.4 Undisclosed Multi-step nucleophilic substitution
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine Benzylpiperazine, 3-chloro-4-methoxyphenyl 463.96 Undisclosed SNAr reactions on chloropyrimidine intermediates

*Estimated molecular weight based on formula C22H22N6O.

Key Observations:

Core Heterocycle :

  • The pyrazolo[4,5-e]pyrimidine core in the target compound distinguishes it from pyrimidine (Compounds B, C) and pyrazolo-pyrazine (Compound D) analogs. This core likely influences binding specificity in biological targets due to its unique nitrogen positioning.
  • Pyrazolo[3,4-d]pyrimidine (Compound E) shares a similar fused system but differs in substitution patterns, affecting steric and electronic properties.

Morpholine’s oxygen may participate in hydrogen bonding with biological targets . Aryl Groups: The 4-methylphenyl group in the target compound balances hydrophobicity and steric effects, whereas bulkier substituents in Compound E (e.g., benzylpiperazine) may reduce membrane permeability.

Molecular Weight :

  • The target compound (~386 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), contrasting with higher-MW compounds like E (463.96 g/mol), which may face bioavailability challenges.

Computational and Crystallographic Insights

  • Similarity Metrics : highlights that Tanimoto coefficient-based methods may classify the target as structurally dissimilar to piperazine-containing analogs (D, E) due to core heterocycle differences, despite shared morpholine groups .

Biological Activity

The compound (4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine is part of a class of pyrazolo-pyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties, supported by data from various studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a pyrazolo-pyrimidine core linked to a morpholine group and a methylphenyl substituent.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo-pyrimidine derivatives. For instance, compounds similar to our target have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

In a carrageenan-induced paw edema model, derivatives exhibited effective anti-inflammatory responses comparable to indomethacin, with effective doses (ED50) calculated as follows:

CompoundED50 (μM)Reference
Indomethacin9.17
Compound C8.23
Compound D11.60

2. Anticancer Activity

The anticancer properties of pyrazolo-pyrimidines have been extensively studied. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic activity of several pyrazolo-pyrimidine derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives were more potent than cisplatin, a standard chemotherapeutic agent.

CompoundIC50 (μM) against MDA-MB-231Reference
Compound E6.74
Cisplatin8.12

3. Enzymatic Inhibition

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, showcasing potential in treating tuberculosis.

Research Findings:
In vitro assays revealed that specific derivatives exhibited low half-maximal inhibitory concentration (IC50) values against Mycobacterium tuberculosis:

CompoundIC50 (μg/mL)Reference
Compound F0.2 - 1.5

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural features. Modifications in substituents on the pyrazolo-pyrimidine core significantly influence their potency and selectivity.

Key Findings:

  • Substituents: The presence of electron-withdrawing groups enhances anti-inflammatory activity.
  • Morpholine Group: This moiety contributes to improved solubility and biological efficacy.

Q & A

Q. Basic

  • 1H/13C NMR : Assigns substituents (e.g., methylphenyl protons at δ 2.3–2.5 ppm, morpholine protons at δ 3.6–3.8 ppm) .
  • IR spectroscopy : Confirms amine (N–H stretch ~3300 cm⁻¹) and morpholine (C–O–C ~1100 cm⁻¹) groups .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ for C24H25N6O: 413.2) .

How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

Q. Advanced

  • X-ray diffraction : Identifies hydrogen bonding patterns (e.g., N–H⋯N interactions stabilizing pyrimidine rings) .
  • Dihedral angle analysis : Confirms spatial orientation of substituents (e.g., phenyl vs. morpholine groups) .
  • Comparative studies : Aligns with polymorphic forms of analogous compounds (e.g., N-(4-chlorophenyl) derivatives) .

What in vitro models are suitable for evaluating the antitumor potential of this compound?

Q. Basic

  • MTT assay : Tests cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines .
  • Dose-response analysis : IC50 values determine potency (e.g., <10 µM suggests high activity) .
  • Selectivity index : Compares cancer vs. normal cell lines (e.g., HEK-293) to assess therapeutic window .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Molecular docking : Predicts binding to kinase domains (e.g., EGFR, VEGFR) using AutoDock or Schrödinger .
  • QSAR modeling : Correlates substituent electronegativity/molar refractivity with activity trends .
  • MD simulations : Evaluates stability of ligand-target complexes over 100-ns trajectories .

What strategies address solubility challenges during biological testing?

Q. Basic

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations .
  • Structural modification : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without altering core activity .

How should researchers resolve contradictions in antimicrobial activity data across studies?

Q. Advanced

  • Replicate conditions : Standardize MIC assays (e.g., CLSI guidelines) and bacterial strains (e.g., S. aureus ATCC 25923) .
  • Purity verification : HPLC (>95% purity) eliminates confounding impurities .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance Gram-negative activity) .

What mechanistic insights can be derived from hydrogen bonding patterns in crystal structures?

Q. Advanced

  • Stability analysis : Intramolecular N–H⋯N bonds (e.g., 2.8 Å) stabilize pyrimidine conformation .
  • Solubility prediction : C–H⋯π interactions influence crystal packing and dissolution rates .
  • Reactivity hotspots : Identify nucleophilic/electrophilic sites for derivatization .

How do reaction kinetics influence the scalability of this compound’s synthesis?

Q. Advanced

  • Rate-determining steps : Monitor via in situ IR (e.g., enamine formation in 2–3 hours) .
  • Heat transfer : Optimize reflux conditions to avoid exothermic runaway (critical for morpholine reactions) .
  • Workflow design : Semi-batch addition of reagents improves yield in large-scale runs (>100 g) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.